molecular formula C7H12O B3053213 2-Ethyl-4-pentenal CAS No. 5204-80-8

2-Ethyl-4-pentenal

Cat. No. B3053213
CAS RN: 5204-80-8
M. Wt: 112.17 g/mol
InChI Key: UADJTDURPOSPRM-UHFFFAOYSA-N
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Description

“2-Ethyl-4-pentenal” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.1696 .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-pentenal” consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Ethyl-4-pentenal” is a compound with a molecular weight of 112.1696 . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

1. Polymerization and Copolymerization

2-Ethyl-4-pentenal, a similar compound to 4-methyl-1-pentene (4M1P), is used in various polymerization processes. Studies have shown that compounds like 4M1P can be effectively copolymerized with ethylene using different catalysts, resulting in materials with diverse properties. For instance, Leone et al. (2012) reported on the living copolymerization of ethylene with 4M1P, leading to the synthesis of block copolymers with good elastomeric properties (Leone et al., 2012). Similarly, Losio et al. (2014) synthesized ethylene–4M1P copolymers, providing insights into the chain-walking mechanism in the copolymerization process (Losio et al., 2014).

2. Conformational Studies

Compounds like 2-Ethyl-4-pentenal are also used in conformational studies. Gung and Yanik (1996) conducted a study showing the preference of certain aldehydes, including 4-methyl-2-pentenal, for specific conformations in the presence of SnCl4 (Gung & Yanik, 1996). These types of studies are vital in understanding the chemical behavior and potential applications of these compounds.

3. Copolymer Characterization and Analysis

Various studies have focused on the characterization and analysis of copolymers formed from compounds similar to 2-Ethyl-4-pentenal. For instance, Wang et al. (2013) explored the copolymerization of ethylene with 4-penten-1-ol, a compound structurally related to 2-Ethyl-4-pentenal, demonstrating the synthesis and analysis of these copolymers (Wang et al., 2013).

4. Catalysis in Polymer Reactions

2-Ethyl-4-pentenal and similar compounds are often subjects in studies involving catalysis in polymer reactions. Valle et al. (1976) described the catalytic isomerization of pentenes, which is closely related to the behavior of compounds like 2-Ethyl-4-pentenal in catalytic environments (Valle et al., 1976).

Safety and Hazards

While specific safety and hazard information for “2-Ethyl-4-pentenal” was not found, it’s generally advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2-ethylpent-4-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADJTDURPOSPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966396
Record name 2-Ethylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-pentenal

CAS RN

5204-80-8
Record name 4-Pentenal, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylpent-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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